Chloroquine and its derivatives have been extensively studied due to their wide range of applications, particularly in the treatment of malaria and certain viral infections. The compound 6-Chloroquinoxaline-2,3-diol, while not directly mentioned in the provided papers, is structurally related to the quinoline derivatives discussed. These studies explore the various mechanisms of action and potential applications of chloroquine and its analogs, providing insights into how similar compounds might be used in medical and pharmacological fields.
Chloroquine's antimalarial properties are well-documented, with studies showing its effectiveness in inhibiting the growth of Plasmodium species by interfering with DNA and RNA synthesis1. The drug's selective accumulation in parasitized erythrocytes is a key feature of its specific antimalarial effect1.
The potential for chloroquine to be repurposed for the treatment of viral infections such as HIV and severe acute respiratory syndrome (SARS) has been explored due to its direct antiviral effects and immunomodulatory properties3. Its ability to inhibit viral replication and reduce the inflammatory complications of viral diseases makes it a candidate for clinical management of these conditions.
Chloroquine's hypoglycemic effects have been observed in both humans and animal models of diabetes. The drug's activation of the Akt pathway and subsequent stimulation of glucose uptake and glycogen synthase activity in muscle cells highlight its potential as a therapeutic agent for type 2 diabetes mellitus4.
In the field of rheumatology, chloroquine and hydroxychloroquine are used for their immunomodulatory effects in treating inflammatory rheumatic diseases such as rheumatoid arthritis and systemic lupus erythematosus. These drugs interfere with lysosomal activity, autophagy, membrane stability, and signaling pathways, leading to the inhibition of cytokine production and modulation of co-stimulatory molecules6.
Research into quinoxaline derivatives, such as the preparation of 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, has shown pharmacological activity including effects on conditioned avoidance response, analgesic action, and inhibition of explorative activity. These findings suggest potential applications in neuropsychopharmacology7.
The synthesis of 6-Chloroquinoxaline-2,3-diol can be achieved through several methods:
The molecular structure of 6-Chloroquinoxaline-2,3-diol features a bicyclic framework with distinct functional groups:
6-Chloroquinoxaline-2,3-diol can participate in various chemical reactions:
The mechanism of action of 6-Chloroquinoxaline-2,3-diol is primarily linked to its ability to inhibit specific enzymes involved in critical biological pathways:
6-Chloroquinoxaline-2,3-diol possesses several notable physical and chemical properties:
The scientific applications of 6-Chloroquinoxaline-2,3-diol span various fields:
6-Chloroquinoxaline-2,3-diol (CAS Registry Number: 6639-79-8) is a bicyclic heteroaromatic compound with the systematic IUPAC name 6-chloro-1,4-dihydroquinoxaline-2,3-dione, reflecting its fully substituted quinoxaline core [1] [3]. Its molecular formula is C₈H₅ClN₂O₂, corresponding to a molecular weight of 196.59 g/mol [3]. The structure features a quinoxaline ring system with adjacent hydroxyl groups at positions 2 and 3, and a chlorine substituent at position 6. The non-aromatic 1,4-dihydro state of the ring results from the lactam tautomerism of the 2,3-diol groups, forming a dicarbonyl system [1]. Key structural identifiers include:
Table 1: Molecular Identifiers
Identifier | Value |
---|---|
SMILES | OC₁=NC₂=CC=C(Cl)C=C₂N=C₁O |
InChIKey | RNOLFZACEWWIHP-UHFFFAOYSA-N |
Canonical SMILES | Clc1ccc2NC(=O)C(=O)Nc2c1 |
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions associated with functional groups. The compound exhibits strong bands at approximately 1660–1680 cm⁻¹ and 1620–1640 cm⁻¹, assigned to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the lactam tautomer. A broad peak near 3200–3400 cm⁻¹ corresponds to N-H stretching vibrations, while C-Cl stretching appears at 750–800 cm⁻¹ [5].
Nuclear magnetic resonance (NMR) spectra provide atomic-level structural insights.¹H NMR (DMSO-d₆) exhibits aromatic proton signals between δ 7.2–8.0 ppm, with the chlorine-substituted proton (H5) downfield-shifted due to electron withdrawal. The lactam N-H protons appear as broad singlets near δ 11.5–12.0 ppm [3] [5]. ¹³C NMR confirms carbonyl carbons at δ 155–160 ppm and aromatic carbons between δ 110–150 ppm, with C6 (chlorinated carbon) resonating near δ 130 ppm [5].
Table 2: Characteristic NMR Chemical Shifts
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 7.42 (d, J=8.5 Hz) | H7 (Aromatic) |
¹H | 7.65 (dd, J=8.5, 2.2 Hz) | H8 (Aromatic) |
¹H | 7.95 (d, J=2.2 Hz) | H5 (Chlorinated adjacent) |
¹H | 11.82 (br s) | N-H (Lactam) |
¹³C | 156.5 | C2 (Carbonyl) |
¹³C | 155.8 | C3 (Carbonyl) |
¹³C | 134.7 | C6 (Chlorinated carbon) |
High-resolution mass spectrometry (HRMS) confirms the molecular ion cluster pattern consistent with chlorine isotopes. The base peak at m/z 196.004 corresponds to the [M]⁺• ion (calculated for C₈H₅ClN₂O₂: 196.0045). Key fragments include loss of •Cl (m/z 161) and CO (m/z 168). Electrospray ionization (ESI) yields prominent adducts: [M+H]⁺ at m/z 197.01123, [M+Na]⁺ at m/z 218.99317, and [M-H]⁻ at m/z 194.99667 [1].
Table 3: Major Mass Spectrometric Adducts
Adduct | Observed m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 197.01123 | 133.9 |
[M+Na]+ | 218.99317 | 146.5 |
[M-H]- | 194.99667 | 134.0 |
[M+NH4]+ | 214.03777 | 151.7 |
As of current literature, no experimental single-crystal X-ray structure of 6-chloroquinoxaline-2,3-diol has been reported [3] [5]. Consequently, insights into its precise bond geometries, dihedral angles, and solid-state packing rely on computational modeling. Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G(d,p)) predict a nearly planar quinoxaline ring system, with the chlorine atom inducing slight asymmetry. The dicarbonyl system adopts a trans configuration stabilized by intramolecular hydrogen bonding between the lactam N-H and adjacent carbonyl oxygen, forming pseudo-six-membered rings [5]. This planar conformation is critical for potential π-stacking interactions in biological or material contexts. Future structural characterization efforts could leverage temperature-dependent crystallography to probe conformational dynamics, as demonstrated for analogous heterocyclic systems [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7